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Compound of Interest

Compound Name: 4-(Piperidin-3-yl)benzoic acid

Cat. No.: B1437872 Get Quote

An In-Depth Technical Guide to 4-(Piperidin-3-yl)benzoic Acid: Structure, Properties, and

Applications

Abstract
4-(Piperidin-3-yl)benzoic acid is a bifunctional organic molecule featuring a rigid aromatic

carboxylic acid component and a flexible saturated heterocyclic amine. This unique structural

combination makes it a valuable building block in medicinal chemistry and materials science.

Its ability to serve as a non-linear, semi-flexible linker has garnered significant interest,

particularly in the design of sophisticated molecules like Proteolysis Targeting Chimeras

(PROTACs). This guide provides a comprehensive technical overview of its chemical structure,

physicochemical properties, spectroscopic signature, plausible synthetic routes, and key

applications, with a focus on its utility for researchers in drug development.

Chemical Identity and Structural Elucidation
4-(Piperidin-3-yl)benzoic acid is composed of a benzoic acid ring substituted at the para-

position (C4) with a piperidine ring, which is attached via its C3 position. The secondary amine

of the piperidine ring and the carboxylic acid group of the benzene ring provide two key points

for chemical modification.
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1437872?utm_src=pdf-interest
https://www.benchchem.com/product/b1437872?utm_src=pdf-body
https://www.benchchem.com/product/b1437872?utm_src=pdf-body
https://www.benchchem.com/product/b1437872?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value Reference

Chemical Name
4-(Piperidin-3-yl)benzoic
acid

Synonyms 3-(4-Carboxyphenyl)piperidine [1]

CAS Number 889942-43-2 (Free Base) [1]

Molecular Formula C₁₂H₁₅NO₂ [1]

Molecular Weight 205.26 g/mol [1]

| Canonical SMILES | C1CC(CNC1)C2=CC=C(C=C2)C(=O)O | |

Caption: Chemical structure of 4-(Piperidin-3-yl)benzoic acid.

Physicochemical Properties
The physicochemical properties of this molecule are critical for its handling, reactivity, and

behavior in biological systems. While experimental data for this specific isomer is limited,

predictions and data from closely related isomers provide valuable insights.

Table 2: Physicochemical Data
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Property Predicted Value Notes and References

Melting Point 222-224 °C

This is for the related
isomer 4-(Piperidin-1-
yl)benzoic acid,
suggesting high thermal
stability due to the
crystalline lattice formed
by the carboxylic acid and
piperidine moieties.[2][3]

Boiling Point 375.7 °C at 760 mmHg

Predicted value.[1] High boiling

point is expected due to

hydrogen bonding capabilities.

Density 1.145 g/cm³ Predicted value.[1]

pKa
~4.2 (Carboxylic Acid)~10-11

(Piperidinium ion)

Predicted. The carboxylic acid

pKa is similar to benzoic acid,

while the secondary amine

pKa is typical for piperidines.

[4]

LogP 2.18
Predicted value, indicating

moderate lipophilicity.[1]

| Solubility | Low in water, higher in organic solvents like DMSO and alcohols. | General

property for similar structures.[5] The zwitterionic character at neutral pH can influence

solubility. |

Spectroscopic Characterization (Predictive
Analysis)
As a Senior Application Scientist, it is often necessary to predict the spectral characteristics of a

novel compound before synthesis or acquisition. The expected spectroscopic data for 4-
(Piperidin-3-yl)benzoic acid is based on the well-established behavior of its constituent

functional groups.
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4.1 ¹H and ¹³C NMR Spectroscopy

¹H NMR: The spectrum is expected to show distinct regions. Aromatic protons on the benzoic

acid ring would appear as two doublets between 7.0-8.5 ppm, characteristic of a 1,4-

disubstituted benzene ring. The piperidine ring protons would produce a complex set of

multiplets in the aliphatic region (1.5-3.5 ppm). The N-H proton of the piperidine and the O-H

proton of the carboxylic acid would appear as broad singlets, with their chemical shifts being

highly dependent on solvent and concentration.

¹³C NMR: The spectrum would show four distinct signals in the aromatic region (~120-150

ppm) and a signal for the carboxyl carbon (~170-180 ppm). The five carbons of the

piperidine ring would appear in the aliphatic region (~25-55 ppm).

4.2 Infrared (IR) Spectroscopy The IR spectrum provides a clear fingerprint of the key

functional groups.

O-H Stretch: A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded

carboxylic acid hydroxyl group.[6]

N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹ for the secondary amine of the

piperidine ring.

C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just

below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl of the

carboxylic acid.[7]

C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

4.3 Mass Spectrometry (MS) In electrospray ionization (ESI) mass spectrometry, the compound

would be expected to show a strong signal for the protonated molecule [M+H]⁺ at an m/z of

approximately 206.12. Key fragmentation pathways would likely involve the loss of the carboxyl

group (-45 Da) or cleavage of the piperidine ring.

Table 3: Predicted Spectroscopic Data Summary
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Technique Feature Expected Region/Value

¹H NMR
Aromatic Protons (AA'BB'
system)

7.0 - 8.5 ppm (2H, d), 7.0 -
8.5 ppm (2H, d)

Piperidine Protons
1.5 - 3.5 ppm (complex

multiplets, 9H)

N-H Proton Variable, broad singlet

COOH Proton >10 ppm, very broad singlet

IR O-H (Carboxylic Acid) 2500 - 3300 cm⁻¹ (broad)

N-H (Amine) 3300 - 3400 cm⁻¹ (moderate)

C=O (Carbonyl)
1680 - 1710 cm⁻¹ (strong,

sharp)

| MS (ESI+)| Molecular Ion [M+H]⁺ | m/z ≈ 206.12 |

Synthesis and Reactivity
5.1 Proposed Synthetic Protocol: Suzuki Cross-Coupling A robust and common method for

forming the C-C bond between the aromatic and piperidine rings is the Suzuki cross-coupling

reaction. This approach offers high yields and functional group tolerance. The protocol below is

a self-validating system, where successful synthesis can be monitored by techniques like TLC

and LC-MS at each step.

Step 1: N-Protection of 3-Bromopiperidine

Dissolve 3-bromopiperidine hydrobromide in dichloromethane (DCM).

Add triethylamine (2.5 equivalents) to neutralize the salt and act as a base.

Cool the solution to 0°C in an ice bath.

Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the solution. Causality: The

Boc group protects the reactive secondary amine, preventing it from interfering in the

subsequent coupling reaction and improving solubility in organic solvents.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor reaction completion by TLC.

Perform an aqueous workup to remove salts and purify by column chromatography to yield

N-Boc-3-bromopiperidine.

Step 2: Suzuki Cross-Coupling Reaction

In a reaction vessel, combine N-Boc-3-bromopiperidine (1.0 eq), 4-carboxyphenylboronic

acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

Add a base, typically an aqueous solution of sodium carbonate (2.0 M, 3.0 eq).

Add a solvent system, such as a 3:1 mixture of dioxane and water.

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes. Causality: Removal

of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Heat the reaction mixture to 80-90°C and stir for 8-12 hours.

Monitor the formation of the product by LC-MS.

After completion, cool the reaction, dilute with ethyl acetate, and perform an aqueous

workup. Purify the crude product by column chromatography.

Step 3: N-Deprotection

Dissolve the purified product from Step 2 in a suitable solvent like DCM or dioxane.

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in

dioxane). Causality: The strong acid cleaves the acid-labile Boc protecting group,

regenerating the secondary amine.

Stir at room temperature for 1-3 hours.

Monitor deprotection by TLC or LC-MS.
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Evaporate the solvent and excess acid under reduced pressure. The product can be isolated

as the corresponding salt (e.g., hydrochloride) or neutralized to obtain the free base.

Caption: Proposed workflow for the synthesis of 4-(Piperidin-3-yl)benzoic acid.

Applications in Medicinal Chemistry and Drug
Development
The true value of a chemical building block is realized in its applications. The distinct structural

features of 4-(Piperidin-3-yl)benzoic acid make it highly relevant in modern drug discovery.

6.1 Role as a Scaffolding Moiety The piperidine ring is one of the most ubiquitous N-

heterocycles in FDA-approved drugs.[8] Introducing a chiral piperidine scaffold can significantly

modulate physicochemical properties, enhance biological activity and selectivity, and improve

pharmacokinetic profiles.[8] The 3-substituted pattern of this molecule provides a chiral center,

allowing for the synthesis of enantiomerically pure drugs, which is often critical for optimizing

efficacy and reducing off-target effects.

6.2 Application as a Linker in Targeted Protein Degradation A key application for this molecule

is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a

target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker that

connects the target-binding ligand (warhead) and the E3 ligase-binding ligand is crucial for the

efficacy of the PROTAC.

The hydrochloride salt of the related isomer, 4-(Piperidin-4-yl)benzoic acid, is explicitly

marketed as a semi-flexible linker for PROTAC development. The rationale is that incorporating

some rigidity into the linker can optimize the 3D orientation required for efficient ternary

complex formation (E3 ligase-PROTAC-Target).

4-(Piperidin-3-yl)benzoic acid serves this role exceptionally well, but with a different spatial

vector compared to its 4-substituted counterpart. The attachment at the 3-position introduces a

"kink" or non-linear geometry, which can be exploited by medicinal chemists to achieve an

optimal ternary complex that might be inaccessible with linear linkers.
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Role as a PROTAC Linker

PROTAC Molecule

Target Protein
Ligand (Warhead)

4-(Piperidin-3-yl)benzoic acid
(Non-linear Linker)

Amide Bond

E3 Ligase
Ligand

Amide Bond

Click to download full resolution via product page

Caption: Role of the molecule as a non-linear linker in a PROTAC.

Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. Based on data for

structurally related compounds, 4-(Piperidin-3-yl)benzoic acid should be handled with care.

Table 4: GHS Hazard Information (Inferred)
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Hazard Classification
Precautionary
Statement

Reference

Skin Irritation Category 2
H315: Causes skin
irritation.

P280: Wear
protective gloves.
[1]

Eye Irritation Category 2
H319: Causes serious

eye irritation.

P305+P351+P338: IF

IN EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.[1]

| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation. | P261: Avoid

breathing dust. Use only outdoors or in a well-ventilated area.[1][9] |

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab

coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[10]

Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.[9]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from

incompatible materials such as strong oxidizing agents.[10]

Conclusion
4-(Piperidin-3-yl)benzoic acid is a strategically important chemical building block with

significant potential for researchers in drug discovery and development. Its combination of a

carboxylic acid handle, a secondary amine, and a non-linear, semi-rigid structure makes it an

ideal candidate for creating complex molecular architectures. Its most promising application lies

in its use as a linker for PROTACs, where its specific geometry can be leveraged to achieve

potent and selective protein degradation. A thorough understanding of its properties, reactivity,

and handling is essential for unlocking its full potential in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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